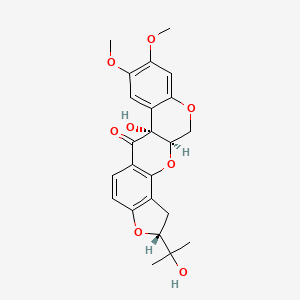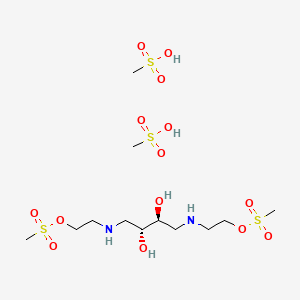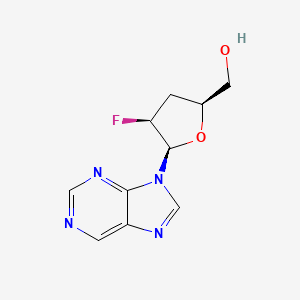
9-(2/',3/'-Dideoxy-2/'-fluoroarabinofuranosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and lacks the 2’ and 3’ hydroxyl groups. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the sugar moiety, 2’,3’-dideoxy-2’-fluoroarabinofuranose.
Glycosylation: The sugar moiety is then glycosylated with a purine base, usually adenine, under acidic conditions to form the nucleoside.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the sugar moiety and purine base.
Automated Glycosylation: Use of automated systems to perform glycosylation reactions efficiently.
High-Throughput Purification: Employing high-throughput chromatographic methods to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and cellular enzymes, disrupting nucleic acid synthesis and inhibiting viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the fluorine atom but is also a nucleoside analog.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom but retains the 3’ hydroxyl group.
3’-Deoxy-3’-fluoroadenosine: Similar structure but with different positioning of the fluorine atom.
Uniqueness
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
132722-90-8 |
|---|---|
Molekularformel |
C10H11FN4O2 |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
[(2S,4S,5R)-4-fluoro-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN4O2/c11-7-1-6(3-16)17-10(7)15-5-14-8-2-12-4-13-9(8)15/h2,4-7,10,16H,1,3H2/t6-,7-,10+/m0/s1 |
InChI-Schlüssel |
FDVQUYZZLFRUIS-MHYGZLNHSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=CN=CN=C32)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO |
Kanonische SMILES |
C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO |
| 132722-90-8 | |
Synonyme |
2'-F-ara-ddP 9-(2',3'-dideoxy-2'-fluoroarabinofuranosyl)purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)
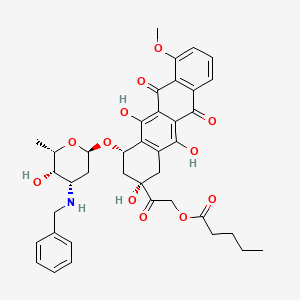
![5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol](/img/structure/B1194319.png)
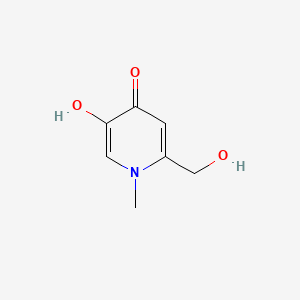
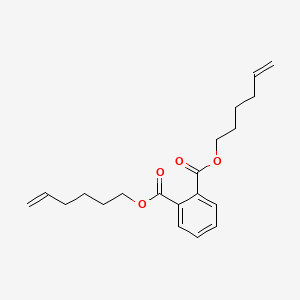
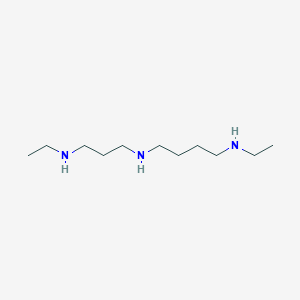
![2-(4-Hydroxyphenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1194325.png)

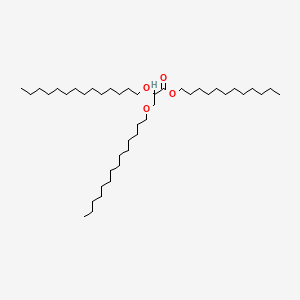
![3-({1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1194329.png)


